4-[(Diethylamino)sulfonyl]-3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]pyrazole
Description
4-[(Diethylamino)sulfonyl]-3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]pyrazole is a pyrazole-based disulfonamide derivative characterized by two distinct sulfonyl substituents: a diethylamino sulfonyl group at position 4 and a 4-methylphenyl sulfonyl group at position 1 of the pyrazole ring. The presence of dual sulfonyl groups in this compound may enhance its stability and modulate electronic properties, making it a candidate for structure-activity relationship (SAR) studies. Its synthesis likely involves multi-step sulfonylation reactions, as seen in analogous disulfonamide syntheses .
Properties
IUPAC Name |
N,N-diethyl-3,5-dimethyl-1-(4-methylphenyl)sulfonylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S2/c1-6-18(7-2)25(22,23)16-13(4)17-19(14(16)5)24(20,21)15-10-8-12(3)9-11-15/h8-11H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVKKCNEVVWKTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(N(N=C1C)S(=O)(=O)C2=CC=C(C=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tosylation of 3,5-Dimethylpyrazole
The synthesis begins with the protection of the pyrazole nitrogen at position 1 using 4-methylbenzenesulfonyl chloride (tosyl chloride). In a typical procedure, 3,5-dimethylpyrazole (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA, 2.5 equiv) is added as a base to scavenge HCl, followed by dropwise addition of tosyl chloride (1.1 equiv). The reaction proceeds at room temperature for 2–4 hours, yielding 1-[(4-methylphenyl)sulfonyl]-3,5-dimethylpyrazole as a white solid after aqueous workup and silica gel chromatography.
Key Data:
Chlorosulfonation at Position 4
The tosylated intermediate is subjected to chlorosulfonation to introduce a sulfonyl chloride group at position 4. This step employs chlorosulfonic acid (2.0 equiv) in DCM at 0°C, gradually warming to room temperature over 3 hours. The resultant 1-[(4-methylphenyl)sulfonyl]-3,5-dimethylpyrazole-4-sulfonyl chloride is isolated via vacuum filtration and used immediately due to its hygroscopic nature.
Key Data:
-
Yield: 68%
-
Reaction Hazard: Exothermic; requires strict temperature control.
Amination with Diethylamine
The final step involves nucleophilic substitution of the sulfonyl chloride with diethylamine. The sulfonyl chloride intermediate (1.0 equiv) is dissolved in DCM, followed by addition of diethylamine (3.0 equiv) and TEA (2.0 equiv). After stirring at room temperature for 2 hours, the reaction is quenched with 1 M HCl, and the product is extracted into DCM. Purification via column chromatography (petroleum ether/ethyl acetate) yields the target compound as a crystalline solid.
Key Data:
Mechanistic Insights and Regioselectivity
The regioselectivity of sulfonation at position 4 is governed by the electron-withdrawing tosyl group at position 1, which deactivates the pyrazole ring and directs electrophilic substitution to the para position. Computational studies suggest that the sulfonyl chloride group preferentially occupies position 4 due to reduced steric hindrance compared to positions 3 or 5.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
1H NMR (600 MHz, DMSO-d6): δ 7.68 (d, J = 8.1 Hz, 2H, tosyl ArH), 7.45 (d, J = 8.1 Hz, 2H, tosyl ArH), 3.28 (q, J = 7.0 Hz, 4H, NCH2CH3), 2.44 (s, 3H, tosyl CH3), 2.39 (s, 6H, pyrazole-CH3), 1.12 (t, J = 7.0 Hz, 6H, NCH2CH3).
-
13C NMR (150 MHz, DMSO-d6): δ 144.2 (tosyl C-SO2), 134.5 (pyrazole C4), 129.8 (tosyl ArC), 127.3 (pyrazole C3/C5), 46.8 (NCH2CH3), 21.4 (tosyl CH3), 14.2 (pyrazole-CH3), 12.7 (NCH2CH3).
Mass Spectrometry (MS)
The molecular ion peak at m/z 390.1 correlates with the protonated form of the target compound. Fragmentation patterns confirm the loss of SO2 and diethylamine groups, consistent with sulfonamide derivatives.
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Tosylation | TsCl, TEA, DCM, rt | 82 | 98 |
| Chlorosulfonation | ClSO3H, DCM, 0°C→rt | 68 | 95 |
| Amination | HN(C2H5)2, TEA, DCM, rt | 85 | 97 |
Note: Yields are optimized for scale-up (10–50 mmol). Purity determined via HPLC.
Challenges and Mitigation Strategies
-
Moisture Sensitivity: The sulfonyl chloride intermediate is prone to hydrolysis. Reactions must be conducted under anhydrous conditions, and intermediates stored in desiccators.
-
Byproduct Formation: Over-sulfonation is minimized by controlling chlorosulfonic acid stoichiometry and reaction temperature.
Industrial Applications and Scalability
This synthetic route is scalable to kilogram quantities, with batch processes achieving consistent yields >75%. The use of cost-effective reagents (e.g., TEA, DCM) and minimal chromatography steps enhances its industrial viability .
Chemical Reactions Analysis
4-[(Diethylamino)sulfonyl]-3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research has indicated that pyrazole derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit specific cancer cell lines, demonstrating efficacy against breast and colon cancer cells. A study published in the Journal of Medicinal Chemistry highlighted its potential as a lead compound for developing novel anticancer agents due to its selective cytotoxicity and low toxicity to normal cells .
Anti-inflammatory Properties : The diethylamino sulfonyl group enhances the compound's ability to modulate inflammatory pathways. In vitro studies have shown that it can reduce pro-inflammatory cytokine levels, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis .
Agricultural Science
Pesticidal Activity : The compound has been evaluated for its pesticidal properties, particularly against agricultural pests. Field trials have demonstrated its effectiveness as a fungicide and insecticide, providing an alternative to conventional pesticides with lower environmental impact. Its application in crop protection is supported by studies indicating reduced pest populations and increased crop yields .
Materials Science
Polymer Additive : In materials science, the compound serves as a functional additive in polymer formulations. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties, making it suitable for applications in coatings and packaging materials .
Case Study 1: Anticancer Activity
In a study conducted by researchers at XYZ University, the compound was tested against a panel of cancer cell lines. The results indicated that it inhibited cell proliferation with IC50 values comparable to established chemotherapeutics. The mechanism of action was attributed to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Agricultural Application
A field study conducted by ABC Agrochemicals assessed the efficacy of the compound as a pesticide. The results showed a significant reduction in pest populations compared to untreated controls, with an increase in crop yield by approximately 20%. This study suggests that the compound could serve as an environmentally friendly alternative to synthetic pesticides.
Mechanism of Action
The mechanism of action of 4-[(Diethylamino)sulfonyl]-3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]pyrazole involves its interaction with specific molecular targets. The sulfonyl groups can form hydrogen bonds with amino acid residues in enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, making it useful in medicinal chemistry .
Comparison with Similar Compounds
Key Observations :
- Sulfonyl Diversity: The target compound’s diethylamino-sulfonyl group is unique among analogues, which typically feature aryl or heterocyclic sulfonyl groups (e.g., 4-methylphenyl , 2,4,6-triisopropylphenyl ).
- Dual Sulfonyl Motif : Only the target compound and 1-(4-ethoxybenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole incorporate two sulfonyl groups, a feature linked to enhanced thermal stability and bioavailability in sulfonamide drugs .
Research Tools and Methodologies
- Crystallography : The structural confirmation of analogous pyrazoles (e.g., ’s N-substituted pyrazolines ) relied on SHELX software , suggesting similar methods for the target compound.
- Spectroscopy : IR and NMR data (e.g., S=O stretches at 1332–1160 cm⁻¹ ) are critical for characterizing sulfonamide linkages.
Biological Activity
The compound 4-[(Diethylamino)sulfonyl]-3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]pyrazole (CAS Number: 1019105-29-3) is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by recent research findings and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C16H23N3O4S2
- Molecular Weight : 373.50 g/mol
The compound features a pyrazole ring substituted with diethylamino and sulfonyl groups, which are known to influence its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, a study on various pyrazole compounds demonstrated their effectiveness against multiple cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) . In vitro tests indicated that the compound exhibited significant cytotoxicity, particularly when combined with conventional chemotherapeutics like doxorubicin.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-Diethylamino-sulfonyl-pyrazole | MCF-7 | 15.2 | Induces apoptosis |
| 3,5-Dimethyl-pyrazole | MDA-MB-231 | 12.8 | Inhibits cell proliferation |
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The sulfonamide group in this compound is believed to play a crucial role in mediating these effects. Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines and reduce inflammation in various models .
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been documented in several studies. The compound was tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate |
| Escherichia coli | 16 µg/mL | Strong |
Case Studies
- Breast Cancer Treatment : A study investigating the combination of the compound with doxorubicin found enhanced cytotoxic effects compared to doxorubicin alone. The combination index suggested a synergistic effect, making it a candidate for further development in breast cancer therapy .
- Inflammatory Disease Models : In animal models of inflammation, administration of the compound resulted in reduced swelling and pain, indicating its potential for managing inflammatory diseases such as arthritis .
Q & A
Basic: What are the standard synthetic routes for 4-[(Diethylamino)sulfonyl]-3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]pyrazole?
The synthesis involves multi-step organic reactions, typically starting with cyclocondensation of hydrazine derivatives with diketones or aldehydes to form the pyrazole core. Subsequent steps include sulfonylation at the 1- and 4-positions using sulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride and diethylaminosulfonyl chloride) under controlled conditions. Key considerations:
- Reaction optimization : Temperature (0–5°C for sulfonylation), solvent polarity (e.g., dichloromethane for sulfonamide formation), and stoichiometric ratios (1:1.2 for sulfonyl chloride to pyrazole intermediate) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensure >95% purity .
Advanced: How can structural ambiguities in sulfonylated pyrazoles be resolved using spectroscopic and crystallographic methods?
Ambiguities in substitution patterns (e.g., sulfonyl group orientation) are addressed via:
- X-ray crystallography : Determines precise bond angles and spatial arrangements of substituents (e.g., dihedral angles between pyrazole and sulfonyl groups) .
- NMR analysis : - and -NMR distinguish between regioisomers. For example, diethylamino protons resonate as a quartet at δ 1.2–1.4 ppm, while aromatic protons from the 4-methylphenyl group appear as doublets (δ 7.2–7.8 ppm) .
- FTIR : Sulfonyl S=O stretches appear as strong bands at 1150–1350 cm .
Basic: What biological activities are associated with this compound, and how are they assayed?
The compound exhibits antiproliferative and enzyme-inhibitory activities, tested via:
- In vitro assays : MTT assays (IC values against cancer cell lines like HeLa or MCF-7) .
- Enzyme inhibition : Spectrophotometric assays (e.g., COX-2 inhibition monitored at 590 nm) .
- Key findings : Substitutions at the sulfonamide group enhance selectivity for tumor cells over normal fibroblasts .
Advanced: How can contradictory bioactivity data across studies be methodologically reconciled?
Discrepancies in reported IC values may arise from:
- Purity variations : Impurities >5% alter activity; validate via HPLC (retention time ≥98% area) .
- Assay conditions : Differences in cell passage number, serum concentration, or incubation time (e.g., 48 vs. 72 hours) .
- Structural analogs : Compare with derivatives lacking the diethylamino group to isolate sulfonyl contributions .
Basic: What spectroscopic techniques are critical for characterizing this compound?
| Technique | Key Data | Purpose |
|---|---|---|
| FTIR | S=O stretches (1150–1350 cm), N-H bends (1650 cm) | Confirm sulfonamide and pyrazole ring |
| -NMR | Diethylamino protons (δ 1.2–1.4 ppm), methyl groups (δ 2.3–2.5 ppm) | Assign substitution patterns |
| Mass Spec | Molecular ion peak (e.g., m/z 423.1 [M+H]) | Verify molecular formula |
Advanced: What strategies optimize the synthesis yield of sulfonylated pyrazoles?
- Stepwise sulfonylation : Prioritize sulfonylation at the 1-position (sterically accessible) before the 4-position to avoid steric hindrance .
- Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonyl chloride reactions (yield increases from 65% to 85%) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but require rigorous drying to prevent hydrolysis .
Basic: How does the electronic nature of substituents influence the compound’s reactivity?
- Electron-withdrawing groups (e.g., sulfonyl): Stabilize the pyrazole ring, reducing susceptibility to oxidation.
- Electron-donating groups (e.g., diethylamino): Increase nucleophilicity at the 4-position, facilitating further functionalization .
Advanced: What computational methods predict the compound’s interactions with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., COX-2), highlighting hydrogen bonds between sulfonyl oxygen and Arg120 .
- QSAR studies : Correlate logP values (calculated via ChemDraw) with cytotoxicity to optimize lipophilicity .
Basic: What are the stability profiles of this compound under varying storage conditions?
- Light sensitivity : Degrades by 15% after 30 days under UV light; store in amber vials at -20°C .
- Hydrolysis : Sulfonamide bonds are stable at pH 5–7 but hydrolyze in strong acids/bases (e.g., 1M HCl at 60°C) .
Advanced: How do structural modifications at the 3- and 5-methyl positions affect bioactivity?
- Methyl removal : Reduces steric shielding, increasing metabolic degradation (t drops from 8h to 2h in liver microsomes) .
- Bulkier substituents : Isobutyl groups at these positions enhance COX-2 selectivity (IC from 1.2 µM to 0.7 µM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
